molecular formula C13H26Si B14385262 4-Ethenyl-1,1,2,2,3,3,4-heptamethylsilolane CAS No. 88296-46-2

4-Ethenyl-1,1,2,2,3,3,4-heptamethylsilolane

Cat. No.: B14385262
CAS No.: 88296-46-2
M. Wt: 210.43 g/mol
InChI Key: NDYHNCBNPIGGNS-UHFFFAOYSA-N
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Description

4-Ethenyl-1,1,2,2,3,3,4-heptamethylsilolane is an organosilicon compound characterized by its unique structure, which includes a vinyl group attached to a heptamethylsilolane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethenyl-1,1,2,2,3,3,4-heptamethylsilolane typically involves the hydrosilylation of vinyl-containing compounds with heptamethylsilolane. This reaction is catalyzed by transition metal complexes, such as platinum or rhodium catalysts, under mild conditions. The reaction proceeds via the addition of the silicon-hydrogen bond across the carbon-carbon double bond of the vinyl group.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes, where the reactants are continuously fed into a reactor containing the catalyst. This method ensures high efficiency and yield, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-Ethenyl-1,1,2,2,3,3,4-heptamethylsilolane undergoes various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form epoxides or diols.

    Reduction: The compound can be reduced to form saturated silanes.

    Substitution: The silicon atom can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include peracids (e.g., m-chloroperbenzoic acid) and osmium tetroxide.

    Reduction: Hydrogenation reactions using palladium or platinum catalysts are common.

    Substitution: Nucleophiles such as Grignard reagents or organolithium compounds are used for substitution reactions.

Major Products Formed

    Oxidation: Epoxides, diols

    Reduction: Saturated silanes

    Substitution: Various organosilicon derivatives

Scientific Research Applications

4-Ethenyl-1,1,2,2,3,3,4-heptamethylsilolane has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of complex organosilicon compounds.

    Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.

    Medicine: Explored for its role in the development of novel therapeutic agents.

    Industry: Utilized in the production of advanced materials, such as silicone-based polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Ethenyl-1,1,2,2,3,3,4-heptamethylsilolane involves its interaction with various molecular targets. The vinyl group allows for versatile chemical modifications, enabling the compound to participate in a wide range of reactions. The silicon atom provides stability and unique electronic properties, which can influence the reactivity and selectivity of the compound in different pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-Ethenyl-1,1,2,2,3,3,4-tetramethylsilolane
  • 4-Ethenyl-1,1,2,2,3,3,4-trimethylsilolane
  • 4-Ethenyl-1,1,2,2,3,3,4-dimethylsilolane

Uniqueness

4-Ethenyl-1,1,2,2,3,3,4-heptamethylsilolane is unique due to its high degree of methyl substitution, which imparts increased hydrophobicity and thermal stability. This makes it particularly useful in applications requiring robust materials with resistance to harsh conditions.

Properties

CAS No.

88296-46-2

Molecular Formula

C13H26Si

Molecular Weight

210.43 g/mol

IUPAC Name

4-ethenyl-1,1,2,2,3,3,4-heptamethylsilolane

InChI

InChI=1S/C13H26Si/c1-9-13(6)10-14(7,8)12(4,5)11(13,2)3/h9H,1,10H2,2-8H3

InChI Key

NDYHNCBNPIGGNS-UHFFFAOYSA-N

Canonical SMILES

CC1(C([Si](CC1(C)C=C)(C)C)(C)C)C

Origin of Product

United States

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